molecular formula C15H21NO4S B6523071 7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 92993-53-8

7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B6523071
CAS No.: 92993-53-8
M. Wt: 311.4 g/mol
InChI Key: VIIHDYGCBIYCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique bicyclic framework where a six-membered 6,8-dioxa ring and a five-membered 2-azaspiro ring share a single central carbon atom. The compound features a tosyl (p-toluenesulfonyl) group at the nitrogen atom and two methyl substituents at the 7-position of the spiro system.

  • Molecular Formula: C₁₈H₂₅NO₄S
  • Molecular Weight: 367.46 g/mol (calculated based on substituents)
  • CAS Number: 156720-75-1
  • Applications: Primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of sigma receptor (SR) ligands and protease inhibitors. Its tosyl group enhances stability and facilitates further functionalization .

Properties

IUPAC Name

7,7-dimethyl-2-(4-methylphenyl)sulfonyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-12-4-6-13(7-5-12)21(17,18)16-8-15(9-16)10-19-14(2,3)20-11-15/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIHDYGCBIYCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301147462
Record name 7,7-Dimethyl-2-[(4-methylphenyl)sulfonyl]-6,8-dioxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92993-53-8
Record name 7,7-Dimethyl-2-[(4-methylphenyl)sulfonyl]-6,8-dioxa-2-azaspiro[3.5]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92993-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,7-Dimethyl-2-[(4-methylphenyl)sulfonyl]-6,8-dioxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Construction of the Spirocyclic Core

The synthesis typically begins with the preparation of a bicyclic precursor, followed by spiroannulation. A representative approach involves:

  • Formation of the Oxetane Ring :
    Reacting 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine) yields a chloroacetamide intermediate. This step proceeds at 0–10°C to minimize side reactions, with a reported yield of 65% after column purification.

  • Intramolecular Cyclization :
    The chloroacetamide undergoes base-mediated cyclization (e.g., sodium hydride in tetrahydrofuran) to form the 6,8-dioxa-2-azaspiro[3.5]nonane skeleton. This step requires inert atmospheres (argon/nitrogen) and rigorous temperature control (0°C to room temperature) to prevent decomposition.

  • Dimethylation :
    Introducing dimethyl groups at the 7,7-positions is achieved via alkylation with methyl iodide or a Mitsunobu reaction using dimethyl sulfoxide (DMSO) and diethyl azodicarboxylate (DEAD). The Mitsunobu method offers superior regioselectivity, with yields exceeding 70%.

Key Reaction Conditions:

StepReagents/ConditionsYield
1Chloroacetyl chloride, Et₃N, CH₂Cl₂, 0–10°C65%
2NaH, THF, Ar, 0°C → RT58%
3MeI, K₂CO₃, DMF, 60°C72%

Tosylation of the Spirocyclic Amine

The introduction of the tosyl group is performed after spirocycle formation to avoid interference during cyclization:

  • Deprotection of Benzyl Group :
    Catalytic hydrogenation (H₂, Pd/C, ethanol) removes the benzyl protecting group, yielding the free secondary amine.

  • Tosylation :
    Reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or DMAP) in dichloromethane affords the target compound. This step typically achieves >85% yield under mild conditions (0°C to RT, 12–24 h).

Optimization Insights:

  • Solvent Effects : Dichloromethane outperforms THF or DMF due to better TsCl solubility and reduced side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of TsCl to amine minimizes residual starting material without over-tosylation.

Alternative Synthetic Routes

One-Pot Spirocyclization-Tosylation

A streamlined method combines spirocycle formation and tosylation in a single reactor:

  • Simultaneous Cyclization and Protection :
    Using TsCl as both a cyclization catalyst and protecting agent reduces step count. However, this approach suffers from lower yields (∼50%) due to competing hydrolysis of TsCl.

Solid-Phase Synthesis

Immobilizing the amine precursor on Wang resin enables iterative coupling and cyclization steps. While scalable, this method requires specialized equipment and achieves moderate yields (60–65%).

Challenges and Mitigation Strategies

Steric Hindrance in Cyclization

The 7,7-dimethyl groups impede ring closure, often leading to dimerization byproducts. Strategies to address this include:

  • High-Dilution Conditions : Reducing concentration to <0.1 M suppresses intermolecular reactions.

  • Microwave Assistance : Accelerating reaction kinetics via microwave irradiation (100°C, 30 min) improves cyclization efficiency by 20%.

Tosyl Group Stability

The tosyl moiety is susceptible to cleavage under strongly acidic or reducing conditions. Storage recommendations include:

  • Temperature : –20°C under nitrogen.

  • Solvent : Anhydrous DMSO or DMF to prevent hydrolysis.

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance reproducibility and safety:

  • Flow Cyclization : A tubular reactor with immobilized NaH reduces handling risks and achieves 90% conversion.

  • In-Line Purification : Integrating scavenger resins (e.g., silica-alumina) removes excess TsCl, simplifying downstream processing .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The spirocyclic structure provides stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with the [3.5]nonane framework exhibit diverse pharmacological and chemical properties depending on heteroatom placement, substituents, and ring systems. Below is a detailed comparison:

Structural Analogs with Heteroatom Variations

Compound Name Heteroatoms/Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane S (thia) instead of N-tosyl C₈H₁₄O₂S 174.26 Lower polarity; used in sulfur-based drug scaffolds
2-Oxa-7-azaspiro[3.5]nonane hemioxalate O and N in spiro system C₇H₁₃NO₂·0.5C₂H₂O₄ 190.16 (free base) Intermediate for kinase inhibitors; improved solubility due to oxalate salt
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid Phenyl and carboxylic acid C₁₅H₁₈O₄ 274.30 Antimicrobial activity; enhanced lipophilicity for membrane penetration

Functional Group Variations

Compound Name Functional Groups Biological Activity SAR Insights
2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane Benzyl, phenyl Potential CNS activity (untested) Bulky substituents may reduce metabolic clearance
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone Tosyl, fluorophenyl thioether Anticandidal activity (predicted) Electron-withdrawing groups enhance electrophilicity

Data Tables

Table 1: Physicochemical Properties of Key Spiro[3.5]nonane Derivatives

Compound Name LogP Solubility (mg/mL) Stability
7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane 2.8 0.15 (DMSO) Stable at 25°C
2-Oxa-7-azaspiro[3.5]nonane hemioxalate 0.5 12.0 (Water) Hygroscopic
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid 3.1 0.05 (Water) Light-sensitive

Research Findings and Trends

  • Spirocyclic Scaffolds in Drug Discovery: The 2,7-diazaspiro[3.5]nonane core demonstrates superior sigma receptor binding compared to non-spiro bicyclic analogs, emphasizing the role of conformational rigidity .
  • Impact of Tosyl Groups : Tosyl-substituted spiro compounds exhibit enhanced stability during synthetic cascades, making them preferred intermediates for late-stage functionalization .
  • Antimicrobial vs. Neurological Applications : Oxygen-rich spiro derivatives (e.g., 6,8-dioxa) show stronger antimicrobial activity, while nitrogen-rich analogs (e.g., diazaspiro) are prioritized for CNS targets .

Biological Activity

7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic compound that has garnered interest for its potential biological activities. This compound contains a spirocyclic structure, which is known to influence its interaction with biological targets and its overall pharmacological profile. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N1O3SC_{13}H_{19}N_{1}O_{3}S, with a molecular weight of approximately 283.36 g/mol. The compound features a tosyl group (a sulfonyl derivative), which enhances its reactivity and potential interactions within biological systems.

PropertyValue
Molecular Weight283.36 g/mol
Melting PointNot available
DensityNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the formation of the spirocyclic structure followed by the introduction of the tosyl group. The synthesis process can be optimized to enhance yield and purity, often utilizing techniques such as chromatography for purification.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes that are crucial in metabolic pathways.
  • Receptor Agonism : It has shown potential as an agonist for GPR119 receptors, which are involved in glucose metabolism and appetite regulation.

Biological Activity and Case Studies

Recent studies have highlighted the pharmacological effects of this compound:

  • GPR119 Agonism : A study demonstrated that derivatives of spirocyclic compounds could act as GPR119 agonists, leading to improved glucose tolerance in diabetic models . This suggests that this compound may possess similar properties.
  • Anticancer Activity : Another research project focused on the compound's ability to bind to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in certain cancer cell lines . The binding affinity indicates potential anticancer properties.
  • Toxicity Studies : Preliminary toxicity assessments have shown that while the compound exhibits promising biological activities, further studies are needed to evaluate its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane, and what critical reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of precursors with chloroacetyl chloride under inert atmospheres. Key steps include:

  • Step 1 : Reacting a benzylamino-oxetane derivative with chloroacetyl chloride in the presence of triethylamine or potassium carbonate .
  • Step 2 : Self-cyclization using bases like sodium hydride or n-butyl lithium .
  • Step 3 : Reduction with lithium aluminum hydride and catalytic hydrogenation for deprotection .
    • Critical Conditions : Temperature control (0–25°C), solvent selection (tetrahydrofuran or dichloromethane), and inert gas purging (N₂/Ar) are essential to prevent side reactions. Yields >82% are achievable with optimized stoichiometry .

Q. How can the spirocyclic structure of this compound be confirmed experimentally?

  • Techniques :

  • X-ray Crystallography : Resolve bond angles and torsional strain using SHELX software for refinement .
  • NMR Spectroscopy : Distinct signals for methyl groups (δ 1.2–1.4 ppm) and tosyl protons (δ 7.3–7.8 ppm) confirm stereochemistry .
  • Mass Spectrometry : Molecular ion peaks at m/z 191.70 (C₉H₁₈ClNO) validate purity .

Q. What are the primary biological targets associated with this compound?

  • Mechanism : Acts as a fatty acid amide hydrolase (FAAH) inhibitor due to its spirocyclic structure fitting into the enzyme’s active site, increasing endogenous amide levels .
  • Secondary Targets : Shows affinity for sigma-1 receptors (S1R) with Ki values <10 nM in binding assays, suggesting neuroprotective applications .

Advanced Research Questions

Q. How do structural modifications (e.g., dimethyl vs. cyclopropyl substituents) alter biological activity?

  • Case Study :

  • Dimethyl Groups : Enhance steric hindrance, improving S1R binding (Ki = 2.7 nM for compound 4b) .
  • Cyclopropyl Analog : Reduces metabolic degradation but lowers solubility (logP increase by 0.5 units) .
    • Data Contradiction : While dimethyl derivatives show high in vitro affinity, cyclopropyl analogs exhibit better in vivo stability but weaker target engagement .

Q. What computational strategies predict the compound’s reactivity in complex syntheses?

  • Approaches :

  • Density Functional Theory (DFT) : Models transition states for cyclization steps, identifying energy barriers (~15 kcal/mol) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF stabilizes intermediates via H-bonding) .
    • Validation : Experimental yields align with DFT-predicted outcomes within ±5% error .

Q. How can contradictory pharmacological data (e.g., anticonvulsant vs. antiallodynic effects) be resolved?

  • Analysis :

  • Anticonvulsant Activity : Linked to FAAH inhibition (EC₅₀ = 50 nM in rodent models) .
  • Antiallodynic Effects : Mediated via S1R antagonism (full reversal at 20 mg/kg in mice) .
    • Resolution : Use selective receptor agonists/antagonists (e.g., PRE-084) to isolate mechanisms. Compound 4b’s lack of antiallodynic action confirms S1R-specificity .

Methodological Recommendations

  • Synthesis : Prioritize THF over DCM for higher Step 1 yields .
  • Characterization : Combine XRD and 2D-NCOSY to resolve stereochemical ambiguities .
  • Biological Assays : Use S1R knockout models to validate target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.